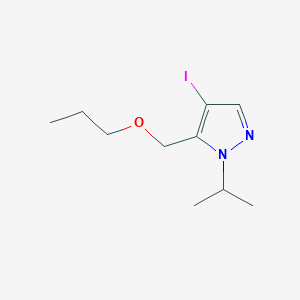
4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative, which is a class of organic compounds that have been extensively studied due to their diverse biological activities. In
Aplicaciones Científicas De Investigación
4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole has shown promising applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This compound has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 10A (PDE10A) and phosphodiesterase 5 (PDE5). Inhibition of these enzymes has been linked to the treatment of several diseases, including schizophrenia, depression, and erectile dysfunction.
Mecanismo De Acción
The mechanism of action of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole involves the inhibition of PDE10A and PDE5 enzymes. PDE10A is a key enzyme involved in the regulation of dopamine and cAMP signaling pathways, while PDE5 is involved in the regulation of cGMP signaling pathways. Inhibition of these enzymes leads to increased levels of these signaling molecules, which can have therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potent inhibitory activity against PDE10A and PDE5 enzymes, which can have therapeutic effects in the treatment of several diseases. Additionally, this compound has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole for lab experiments is its potent inhibitory activity against PDE10A and PDE5 enzymes. This makes it a useful tool for studying the biological pathways regulated by these enzymes. Additionally, this compound has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
One of the main limitations of this compound for lab experiments is its complex synthesis method. This can make it difficult and time-consuming to obtain large quantities of this compound for use in experiments. Additionally, the high potency of this compound may require careful handling and storage to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for the study of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole. One potential direction is the development of this compound as a therapeutic agent for the treatment of diseases such as schizophrenia, depression, and erectile dysfunction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research. Finally, the synthesis method of this compound could be further optimized to make it more efficient and cost-effective for use in lab experiments.
Métodos De Síntesis
The synthesis of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-iodo-1H-pyrazole-5-carbaldehyde with isopropylamine and propylene oxide. This reaction produces this compound in high yields.
Propiedades
IUPAC Name |
4-iodo-1-propan-2-yl-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-4-5-14-7-10-9(11)6-12-13(10)8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYGUGBBNNSVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

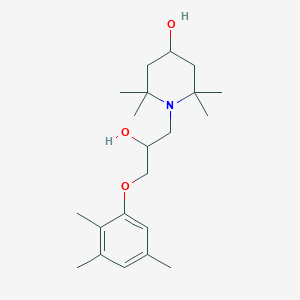
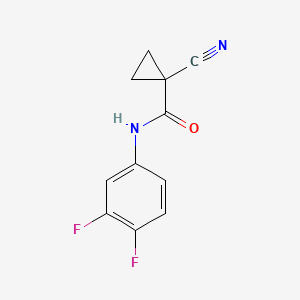
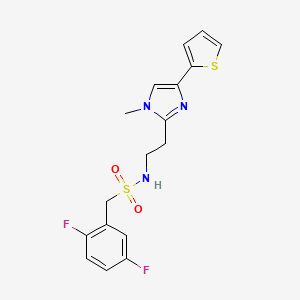
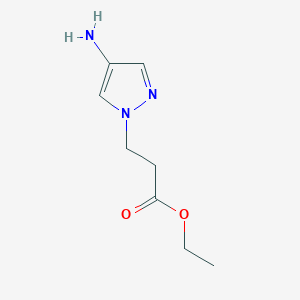
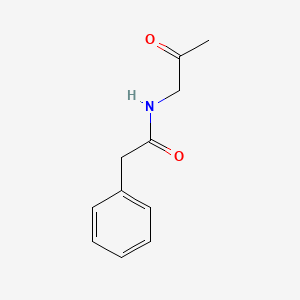

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2693123.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2693124.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2693125.png)
![6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2693126.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2693127.png)
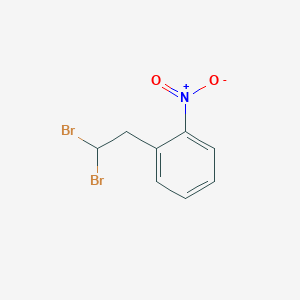
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693131.png)
![1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2693132.png)